molecular formula C15H26O2 B1629730 Bornyl 2-methylbutyrate CAS No. 94200-10-9

Bornyl 2-methylbutyrate

Cat. No.: B1629730
CAS No.: 94200-10-9
M. Wt: 238.37 g/mol
InChI Key: CEVCMCWHMHJEQS-UHFFFAOYSA-N
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Description

Bornyl 2-methylbutyrate is an organic compound belonging to the class of bicyclic monoterpenoids. These compounds are characterized by their two-ring structure, which is fused together. This compound is known for its use as a flavoring agent and is considered practically insoluble in water and relatively neutral in terms of its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bornyl 2-methylbutyrate can be synthesized through the esterification of isoborneol with 2-methylbutyric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester.

Industrial Production Methods: In an industrial setting, the production of isothis compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The final product is then subjected to rigorous quality control measures to meet industry standards .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are carboxylic acids and ketones.

    Reduction: Reduction of isothis compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

    Substitution: The compound can also undergo substitution reactions, particularly nucleophilic substitution, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used .

Scientific Research Applications

Bornyl 2-methylbutyrate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a flavoring agent in the food industry and as a fragrance component in the cosmetic industry .

Mechanism of Action

The mechanism of action of isobornyl 2-methylbutyrate involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating enzyme activity and interacting with cell membrane receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the modulation of inflammatory pathways and microbial cell wall synthesis .

Comparison with Similar Compounds

Bornyl 2-methylbutyrate can be compared with other bicyclic monoterpenoids such as:

  • Isobornyl acetate
  • Isobornyl propionate
  • Isobornyl isovalerate

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to other similar compounds. Its relatively low water solubility and neutral nature make it particularly suitable for use in flavoring and fragrance applications .

Properties

CAS No.

94200-10-9

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-methylbutanoate

InChI

InChI=1S/C15H26O2/c1-6-10(2)13(16)17-12-9-11-7-8-15(12,5)14(11,3)4/h10-12H,6-9H2,1-5H3

InChI Key

CEVCMCWHMHJEQS-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)OC1CC2CCC1(C2(C)C)C

Canonical SMILES

CCC(C)C(=O)OC1CC2CCC1(C2(C)C)C

94200-10-9

physical_description

Colourless solid;  Herbaceous woody aroma

solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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